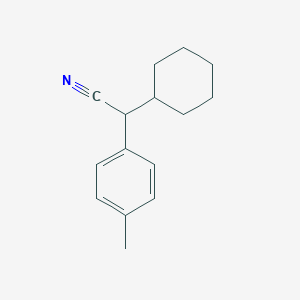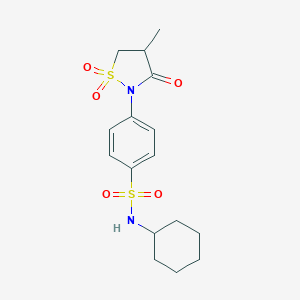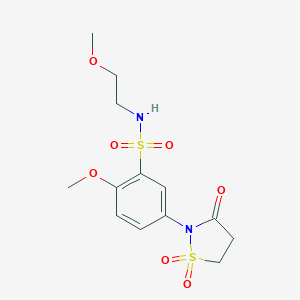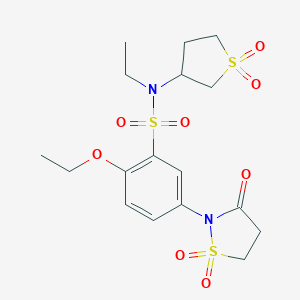![molecular formula C18H20N4OS B241057 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is known to possess a wide range of biological activities and has been studied extensively for its therapeutic potential.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or receptors involved in various cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.
生化和生理效应
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses and bacteria. The compound has also been shown to have an effect on various cellular processes, including apoptosis, cell cycle regulation, and signal transduction.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile in lab experiments is its wide range of biological activities. The compound has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties, making it a useful tool for studying various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile. One area of research is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the compound could be studied for its potential use in combination therapy with other drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile involves the reaction of 4-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile with tetrahydro-2-furanylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
科学研究应用
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and bacterial infections.
属性
产品名称 |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile |
|---|---|
分子式 |
C18H20N4OS |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2-methylsulfanyl-6-(oxolan-2-ylmethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-7-13(8-6-12)16-15(10-19)17(22-18(21-16)24-2)20-11-14-4-3-9-23-14/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21,22) |
InChI 键 |
FHHRLNPSVDOSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3CCCO3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)